Cas no 1270544-63-2 (2-(3-fluoro-4-methoxyphenyl)azetidine)

2-(3-Fluoro-4-methoxyphenyl)azetidine is a fluorinated azetidine derivative characterized by its unique structural features, combining a phenyl ring with a fluorine substituent and a methoxy group at the 3- and 4-positions, respectively. The azetidine ring confers conformational rigidity, enhancing binding selectivity in medicinal chemistry applications. The electron-withdrawing fluorine and electron-donating methoxy group modulate electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting CNS disorders or as a scaffold for bioactive molecules. Its stability and synthetic versatility enable precise modifications for structure-activity relationship studies. The compound’s balanced lipophilicity and polarity also improve bioavailability, supporting its utility in drug discovery and development.
2-(3-fluoro-4-methoxyphenyl)azetidine structure
1270544-63-2 structure
Product Name:2-(3-fluoro-4-methoxyphenyl)azetidine
CAS No:1270544-63-2
MF:C10H12FNO
MW:181.206786155701
CID:6421166
PubChem ID:55283648
Update Time:2025-05-27

2-(3-fluoro-4-methoxyphenyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoro-4-methoxyphenyl)azetidine
    • Azetidine, 2-(3-fluoro-4-methoxyphenyl)-
    • AKOS006346617
    • 1270544-63-2
    • EN300-1845191
    • CS-0302956
    • Inchi: 1S/C10H12FNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
    • InChI Key: MGWFIZNNPIUWBV-UHFFFAOYSA-N
    • SMILES: N1CCC1C1=CC=C(OC)C(F)=C1

Computed Properties

  • Exact Mass: 181.090292168g/mol
  • Monoisotopic Mass: 181.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.136±0.06 g/cm3(Predicted)
  • Boiling Point: 263.8±40.0 °C(Predicted)
  • pka: 10.17±0.40(Predicted)

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Additional information on 2-(3-fluoro-4-methoxyphenyl)azetidine

Comprehensive Overview of 2-(3-Fluoro-4-Methoxyphenyl)Azetidine (CAS No. 1270544-63-2): Properties, Applications, and Research Insights

2-(3-Fluoro-4-methoxyphenyl)azetidine (CAS No. 1270544-63-2) is a fluorinated azetidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's azetidine ring, a four-membered nitrogen-containing heterocycle, combined with a 3-fluoro-4-methoxyphenyl moiety, offers versatile reactivity and potential bioactivity. Researchers are particularly interested in its role as a building block for drug discovery, especially in targeting GPCRs (G-protein-coupled receptors) and enzymes involved in neurodegenerative diseases.

In recent years, the demand for fluorinated heterocycles like 2-(3-fluoro-4-methoxyphenyl)azetidine has surged, driven by trends in precision medicine and sustainable chemistry. A 2023 study highlighted its potential as a bioisostere for improving metabolic stability in CNS (central nervous system) therapeutics. The fluoro and methoxy substituents enhance lipophilicity and membrane permeability, critical factors in blood-brain barrier penetration—a hot topic in Alzheimer's disease and Parkinson's disease drug development.

From a synthetic chemistry perspective, CAS 1270544-63-2 exemplifies the growing importance of scaffold diversification in medicinal chemistry. Its synthesis typically involves Pd-catalyzed cross-coupling or reductive amination strategies, aligning with the industry's shift toward atom-economical methods. Analytical characterization via LC-MS and NMR confirms its high purity (>98%), making it valuable for high-throughput screening (HTS) platforms.

Environmental and regulatory considerations are also shaping the discourse around this compound. As a non-hazardous intermediate under standard conditions, it complies with REACH and FDA guidelines for exploratory research. This aligns with the broader push for greener alternatives in chemical synthesis, a frequent search query among process chemists and formulation scientists.

Market analysts note rising patent filings involving 2-(3-fluoro-4-methoxyphenyl)azetidine derivatives, particularly in oncology and immunology applications. Its modular structure allows for structure-activity relationship (SAR) optimization—a key focus area in AI-driven drug design workflows. Notably, computational models predict favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles for analogs of this scaffold.

For researchers sourcing this compound, technical specifications such as storage conditions (typically 2-8°C under inert atmosphere) and solubility data (DMSO >50 mg/mL) are frequently searched parameters. Suppliers often provide certificates of analysis (CoA) with detailed HPLC chromatograms to meet GLP standards—a critical requirement for preclinical studies.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, reflecting the compound's adaptability to cutting-edge modalities. The azetidine-pharmacophore integration also shows promise in allosteric modulator development, addressing unmet needs in rare diseases therapeutics.

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